N-(4-Fluorobenzylidene)aniline
Overview
Description
N-(4-Fluorobenzylidene)aniline (FBNA) is an organic compound belonging to the class of aromatic compounds known as anilines. It is used in a variety of scientific research applications and is also known by its common name, 4-Fluorobenzylideneaniline. FBNA is a colorless, volatile liquid with an aromatic odor, and is soluble in a range of organic solvents. It has a melting point of -78 °C and a boiling point of 174 °C.
Scientific Research Applications
Synthesis and Spectroscopic Properties
A new synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by reduction, has been developed to prepare aniline oligomers. These oligomers were characterized for their spectroscopic properties, demonstrating potential applications in materials science due to their unique optical properties (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Biomolecular Labeling
Rapid oxime and hydrazone ligations with aromatic aldehydes, facilitated by aniline catalysis, have been shown to enable efficient labeling of peptides and proteins. This chemoselective ligation approach suggests significant implications for biomolecular research, including drug development and diagnostic applications (Dirksen & Dawson, 2008).
Structural, Vibrational, and Antimicrobial Activity Studies
Research on 4-Methoxy-N-(nitrobenzylidene)-aniline has delved into its structural and vibrational properties using FT-IR and Raman spectroscopy. The study also examined its antimicrobial activity, providing insights into the potential pharmaceutical and material science applications of such compounds (Bravanjalin Subi, Arul Dhas, Balachandran, & Hubert Joe, 2022).
Photochemistry of Related Compounds
Investigations into the photochemistry of N-(4-Dimethylaminobenzylidene) aniline have revealed unique properties, such as the ability to exhibit phosphorescence at low temperatures, which could be relevant for developing new photoluminescent materials or sensors (Ohta & Tokumaru, 1975).
Mesomorphic Characterizations
Studies on new nitro-laterally substituted azomethine derivatives, including N-4-fluorobenzylidene-4-(alkoxy)benzenamine, have explored their mesomorphic and optical properties. These findings have implications for the development of new liquid crystal materials with tailored thermal and physical properties (El-Atawy, Naoum, Al‐Zahrani, & Ahmed, 2021).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-phenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRONVWLCPZXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzylidene)aniline | |
CAS RN |
5676-81-3 | |
Record name | N-(4-FLUOROBENZYLIDENE)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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